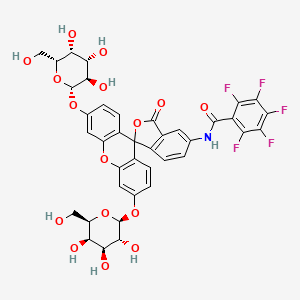
Pfb-fdg
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Pentafluorobenzoylamino)fluorescein di-β-D-glucopyranoside, commonly known as PFB-FDGlu, is a lysosomal glucocerebrosidase substrate. It is a cell-permeable compound that is cleaved to produce fluorescein, a green-fluorescent dye. This compound is often used in conjunction with a flow cytometer to measure glucocerebrosidase activity in living cells on an individual cell basis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PFB-FDGlu involves the reaction of 5-(pentafluorobenzoylamino)fluorescein with β-D-glucopyranoside. The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide (DMSO) and sonication to enhance solubility .
Industrial Production Methods
Industrial production of PFB-FDGlu follows similar synthetic routes but on a larger scale. The compound is produced under controlled conditions to ensure high purity and yield. The production process involves the use of specialized equipment to handle the reagents and solvents safely and efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
PFB-FDGlu undergoes hydrolysis when exposed to glucocerebrosidase, resulting in the release of the green-fluorescent dye, fluorescein . This reaction is specific to the enzyme and does not occur in its absence.
Common Reagents and Conditions
The hydrolysis reaction requires the presence of glucocerebrosidase and is typically carried out in a buffered solution to maintain the enzyme’s activity. The reaction conditions include a neutral pH and a temperature that supports enzyme activity .
Major Products Formed
The primary product of the hydrolysis reaction is fluorescein, which exhibits green fluorescence with excitation and emission maxima at approximately 492 nm and 516 nm, respectively .
Applications De Recherche Scientifique
PFB-FDGlu is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Cellular Imaging: Used to measure glucocerebrosidase activity in living cells, aiding in the study of lysosomal storage disorders.
Flow Cytometry: Employed to analyze enzyme activity on a single-cell basis, providing insights into cellular functions and disease mechanisms.
Drug Development: Utilized in screening assays to identify potential therapeutic agents targeting glucocerebrosidase.
Mécanisme D'action
PFB-FDGlu acts as a substrate for glucocerebrosidase. Upon entering the cell, it localizes to the lysosomes, where it is cleaved by the enzyme. This cleavage releases fluorescein, which can be detected using fluorescence-based techniques. The fluorescence intensity correlates with the enzyme’s activity, allowing for quantitative analysis .
Comparaison Avec Des Composés Similaires
PFB-FDGlu is unique in its ability to specifically measure glucocerebrosidase activity in living cells. Similar compounds include:
5-(Pentafluorobenzoylamino)fluorescein di-β-D-galactopyranoside (PFB-FDG): Used to measure β-galactosidase activity.
Fluorescein di-β-D-galactopyranoside (FDG): Another substrate for β-galactosidase, but without the pentafluorobenzoylamino group.
PFB-FDGlu’s specificity for glucocerebrosidase and its cell-permeable nature make it a valuable tool in various research applications.
Propriétés
Formule moléculaire |
C39H32F5NO16 |
|---|---|
Poids moléculaire |
865.7 g/mol |
Nom IUPAC |
2,3,4,5,6-pentafluoro-N-[3-oxo-3',6'-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9'-xanthene]-5-yl]benzamide |
InChI |
InChI=1S/C39H32F5NO16/c40-24-23(25(41)27(43)28(44)26(24)42)35(54)45-12-1-4-16-15(7-12)36(55)61-39(16)17-5-2-13(56-37-33(52)31(50)29(48)21(10-46)59-37)8-19(17)58-20-9-14(3-6-18(20)39)57-38-34(53)32(51)30(49)22(11-47)60-38/h1-9,21-22,29-34,37-38,46-53H,10-11H2,(H,45,54)/t21-,22-,29+,30+,31+,32+,33-,34-,37-,38-/m1/s1 |
Clé InChI |
YYMJMZGTQFITLS-QBMVDMLASA-N |
SMILES isomérique |
C1=CC2=C(C=C1NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F)C(=O)OC24C5=C(C=C(C=C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)OC7=C4C=CC(=C7)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O |
SMILES canonique |
C1=CC2=C(C=C1NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F)C(=O)OC24C5=C(C=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)OC7=C4C=CC(=C7)OC8C(C(C(C(O8)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



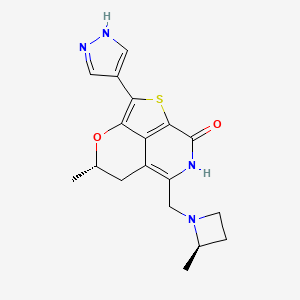
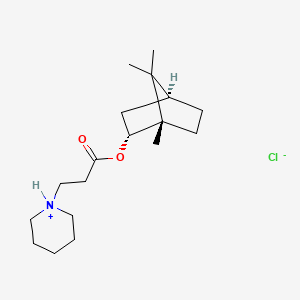
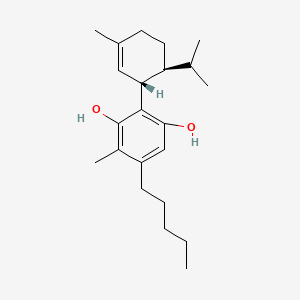
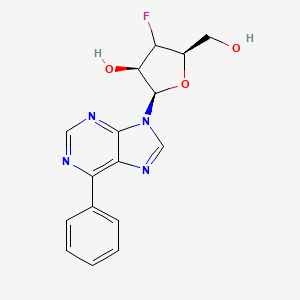
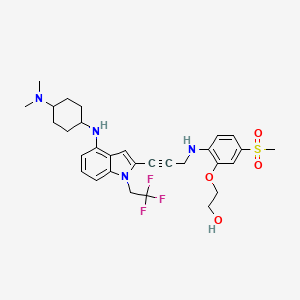
![N-[6-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]pyridin-3-yl]-2,3-diphenylpropanamide](/img/structure/B12401954.png)
![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] heptadecanoate](/img/structure/B12401956.png)


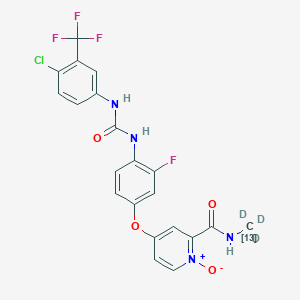


![9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12401973.png)
